molecular formula C11H18Cl2N2 B597572 (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 116169-49-4

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride

Cat. No.: B597572
CAS No.: 116169-49-4
M. Wt: 249.179
InChI Key: VAYZXVHSWPTLBZ-OXPNAJOUSA-N
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Description

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the pyrrolidine ring.

    Addition of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the phenyl group to cyclohexyl derivatives or reduce the pyrrolidine ring to piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products Formed

    Oxidation Products: Imines, nitriles, or carboxylic acids.

    Reduction Products: Cyclohexyl derivatives or piperidine derivatives.

    Substitution Products: Various substituted phenyl or pyrrolidine derivatives.

Scientific Research Applications

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    Phenylprolinol: A compound with a proline-derived structure.

    Phenylpyrrolizine: A compound with a pyrrolizine ring system.

Uniqueness

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of both a phenyl group and a methanamine group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[(3R,4R)-4-phenylpyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H/t10-,11+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYZXVHSWPTLBZ-OXPNAJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721294
Record name 1-[(3R,4R)-4-Phenylpyrrolidin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-49-4
Record name 1-[(3R,4R)-4-Phenylpyrrolidin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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